
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural products. This compound is particularly interesting due to its structural similarity to phenylalanine, making it a constrained analog of this essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods:
Pictet-Spengler Reaction: This classic method involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative with a carboxylic acid derivative under dehydrating conditions.
Multicomponent Reactions: Recent advances have shown the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be adapted for the synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Substitution Reactions
3-Me-Tic undergoes nucleophilic substitution at the nitrogen atom due to its tertiary amine functionality. Common reactions include:
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N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form N-acyl derivatives. For example:
3-Me-Tic+Ac2OEt3N3-Me-Tic-Ac+HOAcThis reaction proceeds in dry dichloromethane at 0–25°C with triethylamine as a base .
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield quaternary ammonium salts.
Key Data:
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
N-Acylation | Acetic anhydride, CH₂Cl₂, Et₃N | N-Acetyl-3-Me-Tic | 92% | |
N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-3-Me-Tic | 85% |
Oxidation and Reduction
The tetrahydroisoquinoline core is redox-active:
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Oxidation : Using H₂O₂ or tert-butyl hydroperoxide (TBHP), the piperidine ring undergoes dehydrogenation to form isoquinoline derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic benzene ring to a cyclohexane system.
Coordination Chemistry
3-Me-Tic acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Co²⁺) through its nitrogen and carboxylate groups. For example:
3-Me-Tic+CuCl2→[Cu(3-Me-Tic)2]Cl2
These complexes exhibit moderate enantioselectivity in catalytic reactions (e.g., Henry reaction) .
Catalytic Performance Data:
Metal Ion | Reaction | Conversion (%) | ee (%) | Reference |
---|---|---|---|---|
Cu²⁺ | Nitroaldol addition | 50 | 12.3 | |
Co³⁺ | Michael addition | 30 | 61.7 |
Cyclization and Ring-Opening
-
Cyclopropanation : Reacts with dimethylsulfoxonium methylide to form bicyclic derivatives, useful in peptide synthesis .
-
Acid-Catalyzed Rearrangements : Under acidic conditions (e.g., BF₃·Et₂O), the tetrahydroisoquinoline ring undergoes structural rearrangements to yield isoindoloisoquinolones .
Esterification and Hydrolysis
The carboxylic acid group participates in standard transformations:
-
Esterification : Reacts with methanol/HCl to form methyl esters .
-
Hydrolysis : LiOH-mediated saponification regenerates the free acid from esters .
Stability Notes:
-
The methyl ester derivative (e.g., methyl 3-Me-Tic carboxylate) is prone to racemization under basic conditions .
Stereochemical Considerations
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in forming complex molecules essential for drug development.
Case Studies:
- Diabetes Treatment: A derivative of this compound, KY-021, has shown potential as a PPAR gamma agonist, effectively reducing plasma glucose and triglyceride levels in animal models. The study indicated that repeated administration had minimal toxicity, suggesting its viability as a diabetes medication .
Study | Findings | Dosage | Outcome |
---|---|---|---|
KY-021 on KK-Ay mice | Reduced plasma glucose and triglycerides | 3 mg/kg/d for 7 days | Significant reduction in glucose levels |
KY-021 on Zucker fatty rats | Improved oral glucose tolerance | 1 and 3 mg/kg/d for 7 days | Enhanced glucose tolerance |
Biochemical Research
Neurotransmitter Systems:
The compound is extensively used in studies exploring neurotransmitter systems, aiding researchers in understanding the biochemical pathways involved in mood regulation and cognitive function.
Case Studies:
Research has demonstrated that derivatives of this compound can interact with various neurotransmitter receptors, potentially leading to new treatments for mood disorders .
Organic Synthesis
Building Block for Complex Molecules:
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a versatile building block in organic synthesis. It facilitates the construction of complex molecules with therapeutic effects.
Applications:
- Used in synthesizing alkaloids and other bioactive compounds.
- Important in the development of novel synthetic pathways that enhance the efficiency of chemical reactions.
Material Science
Development of Novel Materials:
The unique properties of this compound make it suitable for developing new materials. It is particularly valuable in creating polymers and coatings with specific chemical characteristics.
Material Type | Application |
---|---|
Polymers | Used for enhancing mechanical properties |
Coatings | Provides specific chemical resistance |
Natural Product Synthesis
Role in Natural Product Chemistry:
This compound plays a significant role in synthesizing natural products, which can lead to discovering new compounds with medicinal properties. Its ability to mimic natural structures makes it a valuable tool in drug discovery.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
PD-1/PD-L1 Pathway: This compound acts as an inhibitor of the PD-1/PD-L1 protein-protein interaction, which is crucial in the immune response against cancer cells.
Enzyme Inhibition: It can inhibit various enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the carboxylic acid group.
Phenylalanine: An essential amino acid with a similar backbone but without the tetrahydroisoquinoline ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom instead of the carboxylic acid group.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of the tetrahydroisoquinoline ring and the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to inhibit the PD-1/PD-L1 pathway makes it particularly valuable in cancer research .
Biological Activity
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also referred to as (R)-3-Methyl-Tic) is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- Appearance : White crystalline powder
- Melting Point : 320 - 323 °C
- Solubility : Slightly soluble in aqueous acid; sparingly soluble in aqueous base.
The compound features a carboxylic acid functional group, contributing to its reactivity and potential for various chemical modifications.
Nitric Oxide Synthase Inhibition
One of the prominent biological activities of (R)-3-Methyl-Tic is its role as an inhibitor of nitric oxide synthase (NOS). By binding to the heme iron of NOS, it prevents the conversion of arginine to nitric oxide (NO), which is crucial in various physiological processes. This inhibition suggests therapeutic potential for conditions characterized by excessive NO production, such as cardiovascular diseases and neurodegenerative disorders .
PPARγ Agonist Activity
Research indicates that derivatives of (R)-3-Methyl-Tic exhibit selective agonist activity on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a significant role in metabolic regulation, particularly in glucose and lipid metabolism. The agonistic activity suggests potential applications in treating metabolic disorders such as diabetes and obesity .
Synthesis and Evaluation
Several studies have synthesized analogues of (R)-3-Methyl-Tic to evaluate their biological activities. For instance, derivatives like (3S)-1,1-dimethyl-3-carboxyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their pharmacological properties .
Coordination Compounds
Research has also focused on coordination compounds based on tetrahydroisoquinoline derivatives. These compounds have shown promise in catalyzing enantioselective reactions and may enhance the biological activity of the parent compound through improved binding affinities .
Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Lacks carboxylic acid group | Basic structure without functionalization |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Potentially altered pharmacokinetics |
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 7 | Increased polarity may affect solubility |
D-Tetrahydroisoquinoline-3-carboxylic Acid | Different stereochemistry | May exhibit different biological activities |
This table illustrates how structural variations can influence the biological activities of related compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for enantioselective synthesis of 3-methyl-Tic derivatives, and how do they address racemization?
The Pictet-Spengler reaction is widely used for synthesizing Tic derivatives, but racemization remains a challenge. A modified Pictet-Spengler protocol using d-tyrosine as a starting material achieved 95% yield with ≤7% racemization, followed by recrystallization to improve enantiomeric excess to 99.4% . Alternative methods, such as enyne metathesis and Diels-Alder reactions, offer stereochemical control for complex Tic analogs . Methodological optimization (e.g., solvent choice, catalysts) is critical to suppress racemization.
Q. How does the conformational rigidity of 3-methyl-Tic influence its role as a proline/phenylalanine surrogate in peptide design?
Q. How can 3-methyl-Tic derivatives be tailored to enhance target engagement in enzyme inhibition (e.g., dipeptidyl peptidase IV or P-selectin)?
Structure-activity relationship (SAR) studies highlight the importance of substituents on the tetrahydroisoquinoline ring. For example:
- DP IV inhibition : Tryptophyl-Tic derivatives (e.g., TSL-225) show enhanced binding via π-π stacking with the enzyme’s hydrophobic pocket .
- P-selectin targeting : Nano-delivery systems incorporating 6,7-dihydroxy-Tic (e.g., Odatroltide) improve thrombus specificity by leveraging hydrogen-bonding interactions . Computational docking and mutagenesis assays are critical for rational design.
Q. What strategies mitigate conflicting data on the bioactivity of Tic-containing peptides across different assays?
Discrepancies often arise from variations in peptide backbone flexibility or assay conditions. For example:
- Substituting Phe with Tic in MSH analogs reduced bioactivity due to excessive rigidity, but activity was restored by optimizing the C-terminal Arg-Phe motif .
- Use alanine scanning or fluorinated analogs to isolate the contribution of 3-methyl-Tic to bioactivity .
Q. How do 3-methyl-Tic derivatives address hydrolysis susceptibility in therapeutic peptides?
Acylation of Tic’s amino group (e.g., oleoyl-Tic) or incorporation of methyl groups at the 3-position significantly reduces hydrolysis by sterically blocking protease access. Stability assays in serum or simulated gastric fluid (e.g., LC-MS monitoring) validate resistance to degradation .
Q. Methodological Considerations
- Synthetic Challenges : Prioritize enantioselective routes (e.g., asymmetric hydrogenation ) over racemic syntheses to avoid costly separations.
- Biological Assays : Pair SPR (surface plasmon resonance) with cellular uptake studies to differentiate binding affinity from membrane permeability effects.
- Data Interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) with computational models (e.g., DFT) to resolve conformational ambiguities .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
BSWJUCUAKIUGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C(=O)O |
Origin of Product |
United States |
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